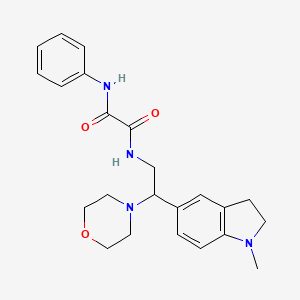

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide, commonly known as MIPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a synthetic compound that was first synthesized in 2010 by a group of researchers from the University of Oxford. Since then, MIPO has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

Compounds with similar structural motifs have been developed as neurokinin-1 (NK1) receptor antagonists, showing potential for clinical use in treating emesis and depression due to their high affinity and long duration of action. These compounds exhibit significant solubility in water, which enhances their oral bioavailability and intravenous administration potential (Harrison et al., 2001).

HIV-1 Replication Inhibitors

Research into similar molecular structures has identified novel derivatives as potent inhibitors of HIV-1 replication. These findings are crucial for developing new therapeutic agents against HIV-1, providing a basis for further exploration of structurally related compounds (Che et al., 2015).

CB2 Cannabinoid Receptor Agonism

Studies on compounds structurally akin to the molecule have led to the discovery of potent and selective agonists of the CB2 cannabinoid receptor. Such compounds exhibit in vivo efficacy in models of neuropathic pain after oral administration, indicating their potential in pain management strategies (Chu et al., 2009).

Fluorescent Probes for Hypoxic Cells

Innovative fluorescent probes based on similar morpholine derivatives have been developed for the selective detection of hypoxic cells or nitroreductase activity. These probes demonstrate high selectivity, sensitivity, and no cytotoxicity, offering promising tools for imaging the hypoxic status of tumor cells in biomedical research (Feng et al., 2016).

QSAR Analysis of Antioxidants

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have identified significant correlations between molecular descriptors and antioxidant activity. These analyses can predict antioxidant activity and guide the design of new potential antioxidants, highlighting the importance of structural elements such as the morpholine group in modulating biological activity (Drapak et al., 2019).

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-26-10-9-18-15-17(7-8-20(18)26)21(27-11-13-30-14-12-27)16-24-22(28)23(29)25-19-5-3-2-4-6-19/h2-8,15,21H,9-14,16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZROPHSRVNORBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)

![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)